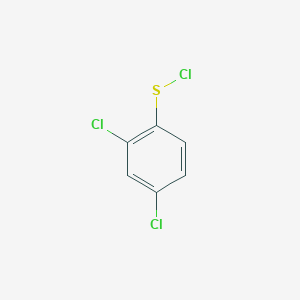
3-Heptanone, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Heptanone, oxime is an organic compound belonging to the class of oximes, which are typically formed by the reaction of hydroxylamine with ketones or aldehydes. This compound is derived from heptan-3-one, a colorless liquid with a fruity odor. Oximes, including heptan-3-one oxime, are known for their versatility in various chemical reactions and their applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Heptanone, oxime can be synthesized through the condensation of heptan-3-one with hydroxylamine. The reaction typically involves the following steps:
- Dissolve heptan-3-one in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate to the solution.
- Heat the mixture to around 60°C and stir overnight.
- Extract the product using diethyl ether and purify it through recrystallization .
Industrial Production Methods: Industrial production of heptan-3-one oxime follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Heptanone, oxime undergoes various chemical reactions, including:
Reduction: Reduction of heptan-3-one oxime can produce the corresponding amine.
Hydrolysis: Hydrolysis of the oxime group can regenerate the parent ketone, heptan-3-one.
Oxidation: Oxidation of oximes can lead to the formation of nitro compounds.
Common Reagents and Conditions:
Reduction: Sodium metal, sodium amalgam, or hydrogenation can be used for reduction reactions.
Hydrolysis: Inorganic acids such as hydrochloric acid or sulfuric acid are commonly used for hydrolysis.
Oxidation: Peroxy acids like peroxytrifluoroacetic acid are used for oxidation reactions.
Major Products:
Reduction: Heptan-3-amine.
Hydrolysis: Heptan-3-one.
Oxidation: Nitroheptane.
Applications De Recherche Scientifique
3-Heptanone, oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as kinase inhibition and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of heptan-3-one oxime involves its interaction with various molecular targets. For instance, oximes are known to inhibit kinases, which play crucial roles in cell signaling pathways. The oxime group contains hydrogen bond acceptors (nitrogen and oxygen atoms) and a hydrogen bond donor (OH group), allowing it to interact with receptor binding sites effectively. Additionally, oximes can generate nitric oxide, contributing to their biological activities .
Comparaison Avec Des Composés Similaires
3-Heptanone, oxime can be compared with other similar compounds, such as:
3-Heptanone: The parent ketone from which heptan-3-one oxime is derived.
4-Heptanone oxime: Another oxime with similar chemical properties but different structural configuration.
1-Azabicyclo[2.2.1]heptan-3-one oxime: A compound with a bicyclic structure and distinct biological activities
Uniqueness: this compound is unique due to its specific structural configuration and the presence of the oxime functional group, which imparts distinct chemical reactivity and biological activities compared to its parent ketone and other similar oximes.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
N-heptan-3-ylidenehydroxylamine |
InChI |
InChI=1S/C7H15NO/c1-3-5-6-7(4-2)8-9/h9H,3-6H2,1-2H3 |
Clé InChI |
VRCWWHOADHLWNC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=NO)CC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(6-bromohexyl)thio]-](/img/structure/B8649234.png)


![Ethanone, 1-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B8649272.png)




![2-{2-[2-(4-Phenylpiperazin-1-yl)ethyloxy]phenyl}thiazolidine](/img/structure/B8649307.png)



